TSHR Antagonist Potency Advantage: 2-(Methylthio) vs 2-Chloro Analog in Human Receptor Assays
The 2-(methylthio)benzamide derivative (2034526-67-3) inhibits human TSHR with an IC50 of 82 nM in a cAMP accumulation assay in HEK293 cells [1]. The direct 2-chloro analog (CAS 2034526-71-9) shows an IC50 of 1,200 nM under the same assay conditions [1]. This represents a 14.6-fold improvement in potency conferred by the methylthio substituent over the chlorine atom.
| Evidence Dimension | TSHR antagonist potency (cAMP reduction IC50) |
|---|---|
| Target Compound Data | IC50 = 82 nM |
| Comparator Or Baseline | 2-Chloro analog (CAS 2034526-71-9); IC50 = 1,200 nM |
| Quantified Difference | 14.6-fold greater potency for the 2-(methylthio) compound |
| Conditions | Human TSHR expressed in HEK293 cells; 2 h incubation; Eu-cAMP tracer TR-FRET assay |
Why This Matters
In any TSHR-focused screening or lead-optimization campaign, a >10-fold potency gap directly translates to lower compound consumption, wider assay windows, and reduced risk of false negatives in downstream mechanistic studies.
- [1] BindingDB. BDBM50614116 (2034526-67-3) and BDBM50614117 (2034526-71-9). TSHR antagonist activity (human) curated by ChEMBL. Accessed 2026-04-29. View Source
